alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide
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Overview
Description
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide is an organic compound with the molecular formula C10H13NO2S . It is a sulfide derivative that features a nitrobenzyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with sodium methyl sulfide . The reaction is carried out under controlled conditions to ensure the purity and yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of sulfide chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways involving sulfides.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfide group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide can be compared with similar compounds such as:
- Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide
- Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone
- Alpha,alpha-Dimethylbenzyl phenyl sulfide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
113109-61-8 |
---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
1-(2-methylsulfanylpropan-2-yl)-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI Key |
WTMRQRDRQTXCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SC |
Origin of Product |
United States |
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